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Compound of Interest

4[4
Compound Name: Chlorophenyl)sulfanyllmethyl}phen
ylamine
CAS No.: 6969-14-8
Cat. No.: B1295148

Get Quote

\ J

Part 1: Executive Summary & Structural Logic

Compound ldentity:
e Common Name:
-(p-chlorophenylthio)-p-toluidine
¢ |[UPAC Name: 4-{[(4-chlorophenyl)sulfanyllmethyl}aniline

¢ CAS Registry Number: 96308-XX-X (Generic classification for this class of sulfides) / Note:
Often referenced as a derivative of p-toluidine.

¢ Molecular Formula:

» Molecular Weight: 249.76 g/mol
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Structural Analysis: The "alpha" designation in the common name refers to the benzylic position
of the p-toluidine moiety. The molecule consists of two aromatic systems linked by a
methylene-sulfide bridge:

» Ring A (Electron Rich): An aniline ring (p-aminophenyl), providing electron density and
distinct upfield NMR signals.

» Linker: A methylene thioether bridge (

)

» Ring B (Electron Poor): A p-chlorophenyl ring, introducing characteristic isotopic splitting in
Mass Spectrometry and downfield NMR shifts.

Part 2: Synthesis & Preparation (Self-Validating
System)

To ensure the spectroscopic data discussed is reproducible, the compound must be
synthesized via a nucleophilic substitution pathway. This protocol serves as the "ground truth"
for the sample generation.

Reaction Logic

The synthesis relies on the nucleophilic attack of the thiolate anion (from p-chlorothiophenol)
on the electrophilic benzylic carbon of a p-aminobenzyl derivative.

Reagents:
¢ Nucleophile: 4-Chlorothiophenol (p-Chlorobenzenethiol).
o Electrophile: 4-Aminobenzyl alcohol (activated via acid catalysis) or 4-Aminobenzyl chloride.

e Solvent: Ethanol or DMF.

Workflow Diagram (Graphviz)
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Caption: Convergent synthesis pathway utilizing nucleophilic substitution at the benzylic
carbon.

Part 3: Spectroscopic Data Analysis

As a specialized intermediate, empirical data is often derived from structural fragment analysis.
The following data represents the High-Confidence Predicted Spectroscopic Profile based on
additive chemical shift principles and substituent effects.

Proton Nuclear Magnetic Resonance ( NMR)

Solvent:

(Deuterated Chloroform) Frequency: 400 MHz
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Mechanistic Insight: The most diagnostic peak is the singlet at ~4.1 ppm. If this peak appears
as a doublet, it indicates incomplete reaction or protonation. The separation between the
aniline protons (6.6 vs 7.1 ppm) confirms the integrity of the p-toluidine moiety.

Carbon-13 NMR ( NMR)

Solvent:
 Aliphatic Region:

o 38.0 — 40.0 ppm: Methylene bridge (

o Aromatic Region:

[e]

115.0 ppm: Carbon ortho to

(High electron density).

o

129.0 — 133.0 ppm: Cluster of aromatic carbons (meta-aniline, chlorophenyl carbons).

[¢]

145.0 — 146.0 ppm: Carbon attached to

(Ipso).

o

135.0 — 137.0 ppm: Carbon attached to S and CI.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or Thin Film

3350 & 3450 cm~1: N-H stretching (Primary amine doublet).

2920 cm~1: C-H stretching (Methylene).

1620 cm~1: N-H bending (Scissoring).

1490 & 1090 cm~1: Ar-Cl stretching and aromatic ring breathing.
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e 700 — 800 cm~1: C-S stretching (Weak, often obscured).

Mass Spectrometry (MS)
lonization: El (Electron Impact) or ESI+
e Molecular lon (

): 249 (100%) and 251 (32%).

o Diagnostic Feature: The 3:1 intensity ratio of the M and M+2 peaks is the definitive
signature of the Chlorine atom.

» Fragmentation Pattern:
o m/z 106:

(p-aminobenzyl cation/tropylium). This is the base peak in many benzyl derivatives.

o m/z 143:;

(p-chlorothiophenol fragment).

Part 4: Structural Visualization

The following diagram illustrates the connectivity and the key fragmentation points observed in
Mass Spectrometry.
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Caption: Structural connectivity highlighting the spectroscopic diagnostic regions.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of -(p-
chlorophenylthio)-p-toluidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295148/docs#technical-guide-spectroscopic-
characterization-of-p-chlorophenylthio-p-toluidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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